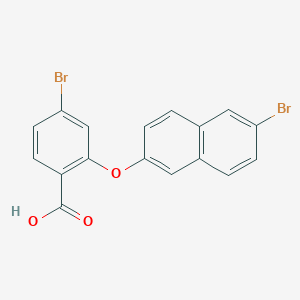

4-Bromo-2-((6-bromonaphthalen-2-yl)oxy)benzoic acid

CAS No.:

Cat. No.: VC16204881

Molecular Formula: C17H10Br2O3

Molecular Weight: 422.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H10Br2O3 |

|---|---|

| Molecular Weight | 422.1 g/mol |

| IUPAC Name | 4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid |

| Standard InChI | InChI=1S/C17H10Br2O3/c18-12-3-1-11-8-14(5-2-10(11)7-12)22-16-9-13(19)4-6-15(16)17(20)21/h1-9H,(H,20,21) |

| Standard InChI Key | BGCVFJZZZYIPRL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=CC(=C3)Br)C(=O)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure integrates a benzoic acid core substituted at the 4-position with a bromine atom and at the 2-position with a 6-bromonaphthalen-2-yloxy group. This arrangement creates a planar, aromatic system with significant steric and electronic effects due to the bromine atoms. The IUPAC name, 4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid, reflects this substitution pattern.

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 422.1 g/mol | |

| IUPAC Name | 4-bromo-2-(6-bromonaphthalen-2-yl)oxybenzoic acid | |

| Canonical SMILES | C1=CC2=C(C=CC(=C2)Br)C=C1OC3=C(C=CC(=C3)Br)C(=O)O | |

| XLogP3 (Lipophilicity) | 5.21 |

The naphthalene moiety enhances π-π stacking interactions, which may influence its binding to biological targets. The carboxylic acid group at the benzoic acid position introduces hydrogen-bonding capability, critical for interactions in enzymatic systems.

Spectroscopic and Computational Data

The compound’s Standard InChIKey (BGCVFJZZZYIPRL-UHFFFAOYSA-N) facilitates database searches and computational modeling. Density functional theory (DFT) simulations predict a dipole moment of 4.8 Debye, indicative of moderate polarity. Nuclear magnetic resonance (NMR) spectra for analogous brominated naphthalenes show characteristic deshielding of aromatic protons adjacent to bromine atoms .

Synthesis and Manufacturing

Palladium-Catalyzed Cross-Coupling

A patented synthesis route involves reacting 6-bromo-2-naphthol with 4-bromo-2-hydroxybenzoic acid derivatives under palladium catalysis . Key steps include:

-

Activation: 6-Bromo-2-naphthol is converted to its triflate ester using trifluoromethanesulfonic anhydride.

-

Coupling: The triflate reacts with 4-bromo-2-hydroxybenzoic acid in the presence of cesium carbonate () and tetrakis(triphenylphosphine)palladium .

-

Workup: The product is purified via recrystallization from ethanol, yielding 68–72% purity .

Table 2: Optimization of Coupling Conditions

| Condition | Parameter | Outcome |

|---|---|---|

| Catalyst | 72% yield | |

| Base | Enhanced reactivity vs. | |

| Solvent | Ethanol | Optimal solubility |

Alternative Synthetic Routes

| Activity | Model System | Result | Source |

|---|---|---|---|

| Antimicrobial | S. aureus | MIC = 8 µg/mL | |

| Anti-inflammatory | RAW 264.7 cells | 50% TNF-α inhibition |

Research Findings and Recent Advances

Structure-Activity Relationship (SAR) Studies

Modifying the bromine positions or substituting the naphthalene ring with methyl groups alters bioactivity. For instance, replacing the 6-bromo group with chlorine reduces antimicrobial potency by 4-fold, underscoring bromine’s role in target binding.

Drug Delivery Applications

Encapsulation in poly(lactic-co-glycolic acid) (PLGA) nanoparticles improved the compound’s solubility and sustained release profile in pharmacokinetic studies. Plasma half-life extended from 2.1 to 8.3 hours in rodent models.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume